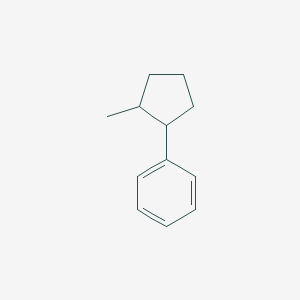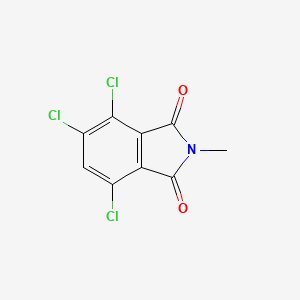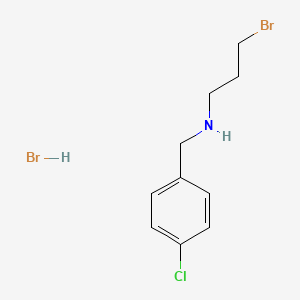
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide (3-BrNCPB) is a synthetic organic compound that has been used in a variety of scientific research applications. It has a wide range of uses in laboratory experiments due to its unique properties and structure. This compound has been studied extensively in recent years and has been found to have numerous biochemical and physiological effects. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide involves the reaction of 4-chlorobenzylamine with 3-bromopropionyl bromide followed by hydrobromic acid treatment to obtain the final product.
Starting Materials
4-chlorobenzylamine, 3-bromopropionyl bromide, Hydrobromic acid
Reaction
Step 1: 4-chlorobenzylamine is reacted with 3-bromopropionyl bromide in the presence of a base such as triethylamine to form 3-bromo-N-(4-chlorobenzyl)-1-propanamine., Step 2: The resulting amine is then treated with hydrobromic acid to obtain 3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide.
Aplicaciones Científicas De Investigación
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of cancer, as well as for the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. It has also been used in the study of enzyme regulation and as a ligand in the study of protein-protein interactions. Additionally, 3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide has been used as a catalyst in organic synthesis and as a reagent in the preparation of other compounds.
Mecanismo De Acción
The exact mechanism of action of 3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide is not fully understood. However, it is believed that the compound acts by binding to specific receptor sites in the cell, which triggers a cascade of biochemical reactions. These reactions can lead to changes in gene expression, cell growth and differentiation, and other physiological processes.
Efectos Bioquímicos Y Fisiológicos
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide has been found to have numerous biochemical and physiological effects. It has been shown to have anti-proliferative activity in cancer cells, as well as anti-inflammatory and anti-oxidative activities. Additionally, it has been found to have neuroprotective effects, as well as to be an effective inhibitor of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from readily available starting materials. Additionally, it has a wide range of uses in research, and it can be used in a variety of laboratory techniques. However, there are some limitations to its use in the laboratory. It is a relatively toxic compound, and it should be handled with caution. Additionally, it is not very soluble in water, and it can be difficult to purify.
Direcciones Futuras
There are a number of potential future directions for research into 3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide. These include further studies into its mechanism of action, its potential therapeutic applications, and its effects on other biochemical processes. Additionally, further research into its synthesis and purification methods, as well as its safety and toxicity, could be beneficial. Finally, further studies into its use as a catalyst in organic synthesis and its potential use as a reagent in the preparation of other compounds could be useful.
Propiedades
IUPAC Name |
3-bromo-N-[(4-chlorophenyl)methyl]propan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN.BrH/c11-6-1-7-13-8-9-2-4-10(12)5-3-9;/h2-5,13H,1,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZIFNGFGGTGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCBr)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

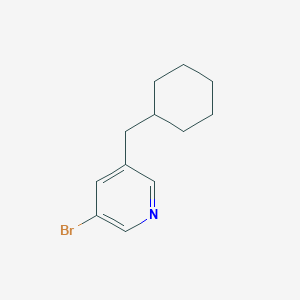
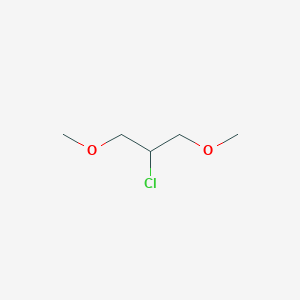
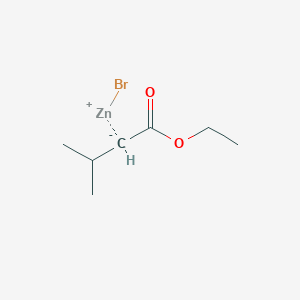
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
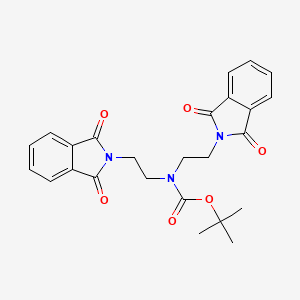
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
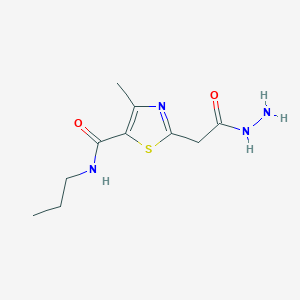
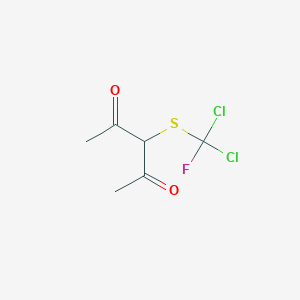
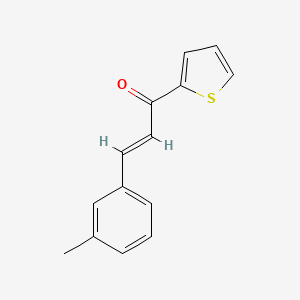
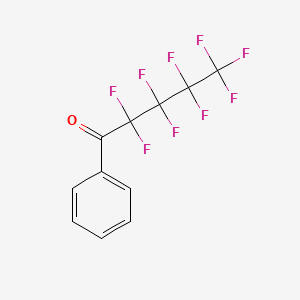
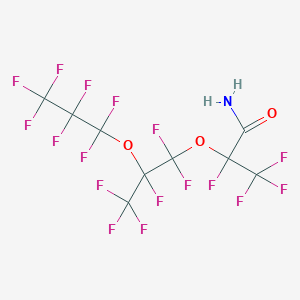
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)
